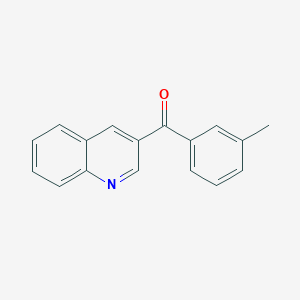

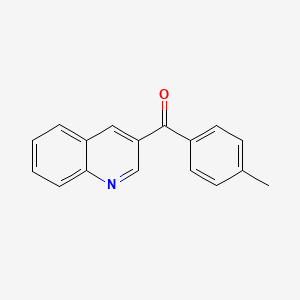

4-(4-Methylbenzoyl)quinoline; 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

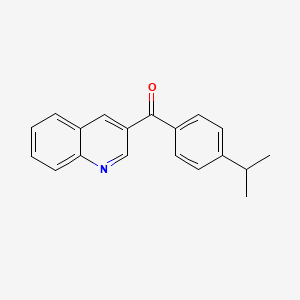

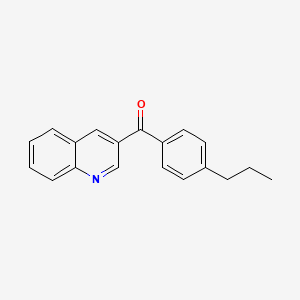

4-(4-Methylbenzoyl)quinoline is a chemical compound with the molecular formula C17H13NO . It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound .

Synthesis Analysis

The synthesis of quinoline and its derivatives has been extensively studied. Methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Molecular Structure Analysis

Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .

Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(4-Methylbenzoyl)quinoline include a predicted boiling point of 435.2±20.0 °C and a predicted density of 1.171±0.06 g/cm3 . The pKa is predicted to be 2.60±0.13 .

Wissenschaftliche Forschungsanwendungen

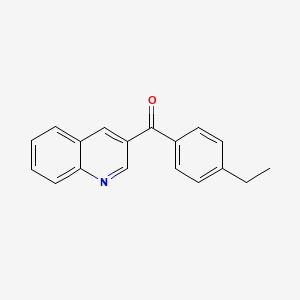

Medicinal Chemistry and Drug Development

Quinoline derivatives have garnered significant attention due to their diverse biological activities. Researchers explore these compounds for their potential as anticancer agents, antioxidants, anti-inflammatory drugs, and more. The unique quinoline scaffold serves as a pharmacophore in various therapeutic agents .

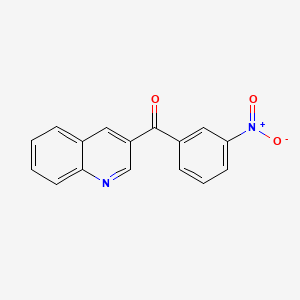

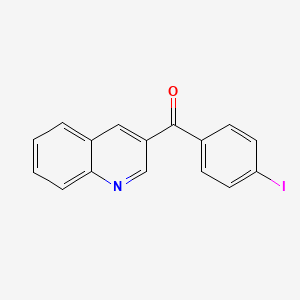

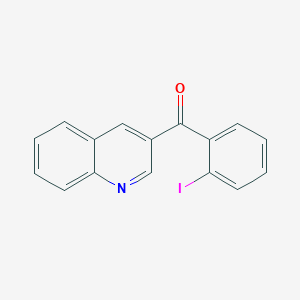

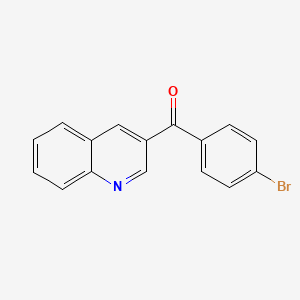

Transition Metal-Free Synthesis of 3-Acylquinolines

A recent study introduced a transition metal-free protocol for synthesizing 3-acyl quinolines. This method involves aza-Michael addition and intramolecular annulation of enaminones with anthranils. Notably, methanesulfonic acid (MSA) and NaI play crucial roles in this efficient and practical reaction .

Anticancer Properties

Quinoline derivatives have demonstrated promising anticancer activity. Researchers investigate their potential as cytotoxic agents against various cancer cell lines. The specific mechanism of action varies, but quinolines often interfere with cellular processes, leading to apoptosis or cell cycle arrest .

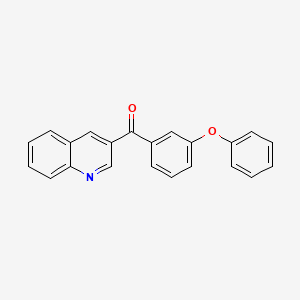

Antioxidant Activity

Quinolines exhibit antioxidant properties, protecting cells from oxidative stress and free radical damage. These compounds scavenge reactive oxygen species (ROS) and contribute to overall cellular health .

Anti-Inflammatory Effects

Inflammation plays a role in various diseases, including autoimmune disorders and chronic conditions. Quinoline derivatives have been studied for their anti-inflammatory effects, potentially modulating inflammatory pathways and reducing tissue damage .

Antimalarial Potential

Quinolines have historical significance in antimalarial drug development. Compounds like chloroquine and quinine, both containing quinoline moieties, have been used to treat malaria. Researchers continue to explore novel quinoline-based antimalarials .

Zukünftige Richtungen

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in the field of medicinal chemistry . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Wirkmechanismus

Target of Action

Quinoline derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and proteins, which contribute to their diverse biological activities .

Mode of Action

Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .

Biochemical Pathways

Quinoline derivatives are known to influence various biochemical pathways, depending on their specific targets .

Result of Action

Quinoline derivatives are known to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects .

Eigenschaften

IUPAC Name |

(4-methylphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO/c1-12-6-8-13(9-7-12)17(19)15-10-14-4-2-3-5-16(14)18-11-15/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBYDRIXYKHJSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinolin-3-yl(p-tolyl)methanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.